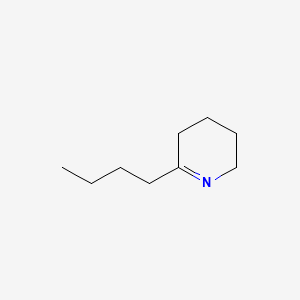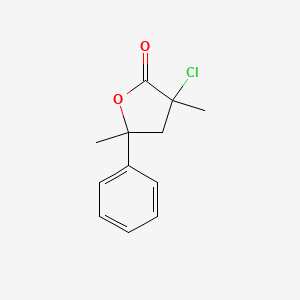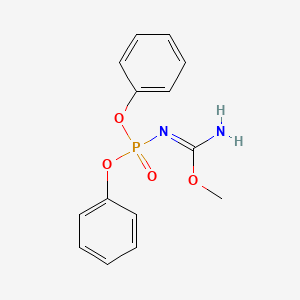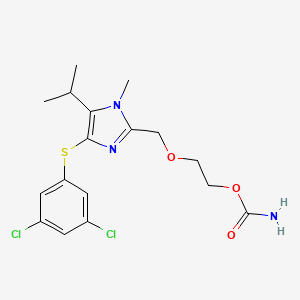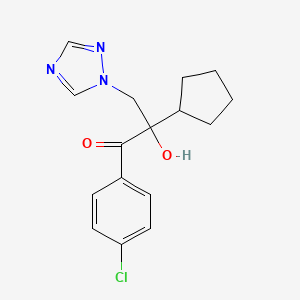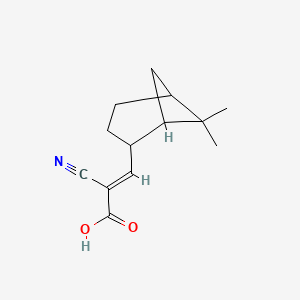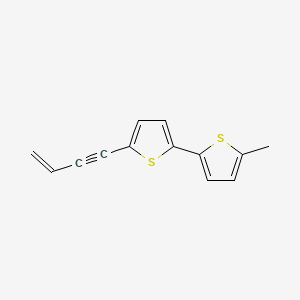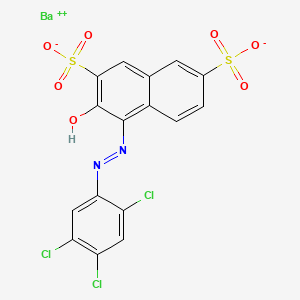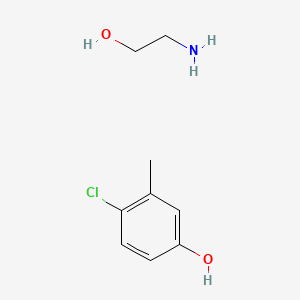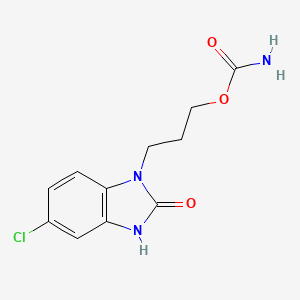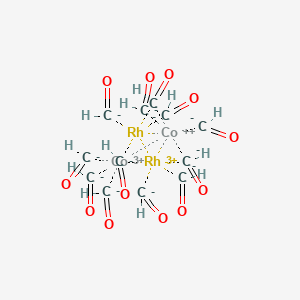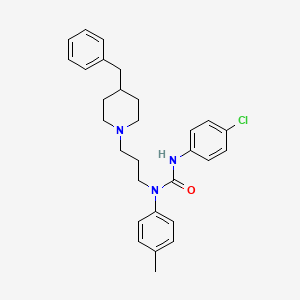
Urea, N'-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common method is the reaction of 4-chloroaniline and 4-methylaniline with a suitable isocyanate to form the urea linkage. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may be catalyzed by bases like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethyl group would yield benzoic acid derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for therapeutic applications, including drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as intermediates in the synthesis of other valuable compounds.
作用机制
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.
相似化合物的比较
Similar Compounds
- Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-
- Urea, N’-(4-chlorophenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
- Urea, N’-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-
Uniqueness
The uniqueness of Urea, N’-(4-chlorophenyl)-N-(4-methylphenyl)-N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial applications.
属性
CAS 编号 |
333795-25-8 |
|---|---|
分子式 |
C29H34ClN3O |
分子量 |
476.1 g/mol |
IUPAC 名称 |
1-[3-(4-benzylpiperidin-1-yl)propyl]-3-(4-chlorophenyl)-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C29H34ClN3O/c1-23-8-14-28(15-9-23)33(29(34)31-27-12-10-26(30)11-13-27)19-5-18-32-20-16-25(17-21-32)22-24-6-3-2-4-7-24/h2-4,6-15,25H,5,16-22H2,1H3,(H,31,34) |
InChI 键 |
OITVTVHSBLRSGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



